

PND-1186: A Deep Dive into its Impact on the Tumor Microenvironment

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Compound of Interest					
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This technical whitepaper provides an in-depth analysis of the Focal Adhesion Kinase (FAK) inhibitor, **PND-1186** (also known as VS-4718), and its multifaceted impact on the tumor microenvironment (TME). This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and immuno-oncology.

Executive Summary

PND-1186 is a potent and highly specific reversible inhibitor of FAK with a profound impact on both tumor cells and the surrounding microenvironment.[1][2] By targeting FAK, a critical mediator of cell adhesion, migration, and survival signals, PND-1186 disrupts key oncogenic processes.[1][3] Notably, its efficacy is particularly pronounced in three-dimensional (3D) tumor environments, where it selectively induces apoptosis in cancer cells, a phenomenon less observed in conventional 2D cell cultures.[1][3] Furthermore, emerging evidence indicates that PND-1186 modulates the TME by reducing tumor-associated inflammation and leukocyte infiltration, suggesting a broader therapeutic potential that extends beyond direct cytotoxicity.[4] [5][6]

Core Mechanism of Action: FAK Inhibition

PND-1186 is a substituted pyridine-based reversible inhibitor of FAK.[3] It exhibits high potency with an in vitro IC50 of 1.5 nM against recombinant FAK and a cellular IC50 of approximately



100 nM for the inhibition of FAK autophosphorylation at Tyrosine 397 (Tyr-397) in breast carcinoma cells.[1][3]

Impact on Tumor Cell Survival and Motility

In adherent (2D) cell cultures, **PND-1186** demonstrates limited effects on cell proliferation.[1][3] However, it effectively inhibits breast carcinoma cell motility in a dose-dependent manner.[1][2] The most significant impact of **PND-1186** is observed in non-adherent or 3D culture conditions, such as spheroids or soft agar, which more closely mimic the in vivo tumor architecture. In these environments, **PND-1186** at concentrations as low as 0.1 μ M effectively blocks FAK and p130Cas tyrosine phosphorylation, leading to the activation of caspase-3 and subsequent tumor cell apoptosis.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data on the efficacy and activity of **PND-1186** from preclinical studies.

Parameter	Value	Assay Condition	Reference
IC50 (recombinant FAK)	1.5 nM	In vitro kinase assay	[1][3]
IC50 (cellular FAK inhibition)	~100 nM	Anti-phospho-FAK (Tyr-397) immunoblotting in breast carcinoma cells	[1][3]



In Vivo Study	Animal Model	Tumor Type	PND-1186 Dose & Administratio n	Key Findings	Reference
Subcutaneou s Tumor Growth	BALB/c mice	4T1 breast carcinoma	30 mg/kg or 100 mg/kg, s.c., twice daily for 5 days	100 mg/kg dose significantly reduced final tumor weight by 2-fold.[1]	[1]
Orthotopic Tumor Growth & Metastasis	BALB/c mice	4T1 breast carcinoma	150 mg/kg, p.o., twice daily	Significantly inhibited tumor growth and spontaneous lung metastasis.[4]	[4][6]
Ascites- Associated Tumor Growth	C57BL/6 mice	ID8 ovarian carcinoma	In drinking water	Inhibited tumor burden.[1]	[1]

Modulation of the Tumor Microenvironment

PND-1186 extends its anti-cancer activity beyond direct effects on tumor cells by modulating key components of the TME.

Reduction of Tumor-Associated Inflammation

In preclinical models of breast cancer, **PND-1186** treatment has been shown to significantly decrease the infiltration of CD45-positive leukocytes into the primary tumor.[4] This reduction in inflammatory cell presence is a critical aspect of its mechanism, as chronic inflammation is a known driver of tumor progression.



Inhibition of Pro-inflammatory Cytokine Production

PND-1186 has been demonstrated to inhibit the production of the pro-inflammatory cytokine Interleukin-6 (IL-6) triggered by Tumor Necrosis Factor-alpha (TNFα) in vitro.[4][6] This suggests that FAK inhibition can disrupt the cytokine signaling network that supports a protumoral microenvironment.

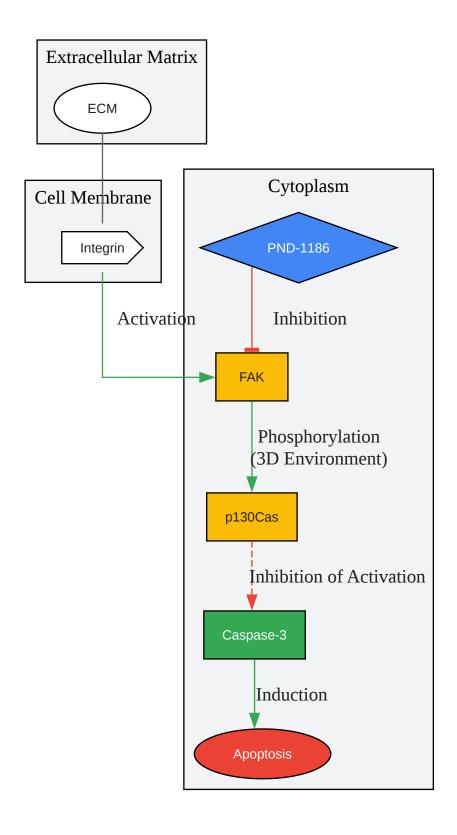
Key Signaling Pathways Affected by PND-1186

The anti-tumor effects of **PND-1186** are mediated through the disruption of specific signaling pathways downstream of FAK.

The FAK-p130Cas Survival Pathway in 3D Environments

A critical finding is the selective inhibition of the FAK-p130Cas signaling axis by **PND-1186** in 3D culture conditions.[1] While FAK inhibition occurs in both 2D and 3D environments, the downstream inhibition of p130Cas phosphorylation is a key event that triggers apoptosis specifically in the 3D context.[1] This highlights the importance of anchorage-independent survival signals in tumor progression and the targeted disruption of this pathway by **PND-1186**.





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FAK-p130Cas signaling pathway and PND-1186 inhibition.



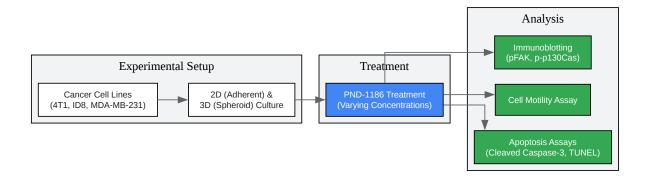
Detailed Experimental Protocols

This section provides a summary of the methodologies used in key experiments to evaluate the effects of **PND-1186**.

In Vitro Cell-Based Assays

- Cell Lines: 4T1 (murine breast carcinoma), ID8 (murine ovarian carcinoma), MDA-MB-231 (human breast carcinoma).
- 3D Spheroid Culture: Cells were cultured in non-adherent conditions to form spheroids, mimicking 3D tumor growth. PND-1186 was added at varying concentrations (e.g., 0.1 μM to 1.0 μM) for specified durations (e.g., 72 hours).
- Apoptosis Assays:
 - Immunoblotting for Cleaved Caspase-3: A primary indicator of apoptosis induction.
 - TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining: To detect DNA fragmentation in apoptotic cells within tumor sections.
- Cell Motility Assays: Transwell migration assays were used to assess the effect of PND-1186 on the migratory capacity of cancer cells.
- Immunoblotting: Standard western blotting techniques were employed to measure the phosphorylation status of FAK (Tyr-397) and p130Cas.





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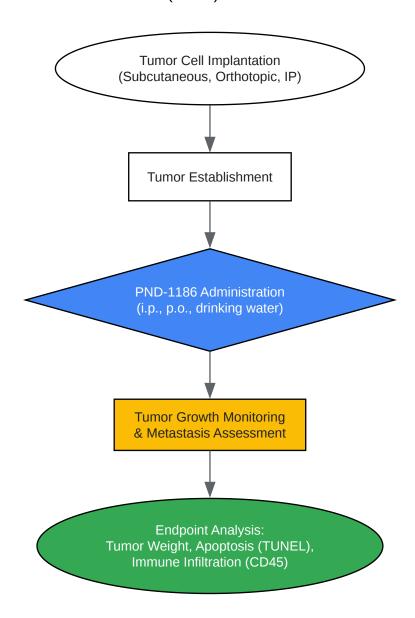
Workflow for in vitro evaluation of PND-1186.

In Vivo Animal Studies

- Animal Models: BALB/c and C57BL/6 mice.
- Tumor Implantation:
 - Subcutaneous: 1 x 10^6 4T1 cells injected into the hind flank.
 - Orthotopic: 4T1 or MDA-MB-231 cells implanted into the mammary fat pad.
 - Intraperitoneal: ID8 cells injected to model ovarian cancer.
- Drug Administration:
 - Intraperitoneal (i.p.): Doses such as 30 mg/kg or 100 mg/kg.
 - Oral (p.o.): Doses such as 150 mg/kg.
 - Ad libitum in drinking water.
- Tumor Analysis:



- Tumor growth was monitored by caliper measurements.
- Metastasis was assessed by examining target organs (e.g., lungs) for tumor foci.
- Immunohistochemistry was performed on tumor sections to detect markers of apoptosis (TUNEL) and immune cell infiltration (CD45).



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Workflow for in vivo evaluation of PND-1186.

Conclusion and Future Directions







PND-1186 is a promising anti-cancer agent that targets both the tumor cells and the surrounding microenvironment. Its unique ability to induce apoptosis in a 3D context by disrupting the FAK-p130Cas survival pathway, coupled with its anti-inflammatory effects, positions it as a compelling candidate for further development. Future research should focus on elucidating the detailed molecular mechanisms underlying its immunomodulatory effects, including its impact on specific immune cell subsets such as macrophages and T cells. Furthermore, exploring combination therapies, for instance with immune checkpoint inhibitors, could unlock the full therapeutic potential of **PND-1186** in a broader range of solid tumors. The ongoing investigation into FAK inhibitors continues to provide valuable insights into the complex interplay between cancer cells and their microenvironment, paving the way for novel and more effective cancer treatments.

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